molecular formula C13H13NO5S2 B6495000 methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895261-53-7

methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6495000
CAS No.: 895261-53-7
M. Wt: 327.4 g/mol
InChI Key: RPAXIUYBXPEYSB-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound with the molecular formula C13H13NO5S2. This compound is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a sulfamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of 3-methoxybenzenesulfonamide with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets, enhancing the binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(3-methoxyphenyl)sulfamoyl]furan-2-carboxylate

Uniqueness

Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Biological Activity

Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound notable for its diverse biological activities, which have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO5S2C_{13}H_{13}NO_{5}S_{2} and features a thiophene ring, a methoxyphenyl group, and a sulfamoyl group. The presence of these functional groups contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzenesulfonamide with thiophene-2-carboxylic acid chloride in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the reaction. This method allows for the controlled formation of the desired product while minimizing side reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
  • Hydrophobic Interactions : The thiophene ring can fit into hydrophobic pockets of proteins, enhancing binding affinity and specificity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For example:

  • Cell Line Studies : In vitro assessments have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including non-small cell lung carcinoma (A549) and others. The compound's IC50 values suggest potent activity comparable to established chemotherapeutic agents .
CompoundCell LineIC50 (µM)
This compoundA5491.48
StaurosporineA5491.52
Methyl 3-(morpholinomethyl)benzofuranNCI-H230.49

Mechanistic Insights

The mechanism behind its anticancer effects may involve:

  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by Annexin V/PI staining assays .
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest, preventing cancer cells from proliferating .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Inhibition of Tumor Growth : A study demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to control groups.
  • Synergistic Effects : When combined with other chemotherapeutics, this compound has shown enhanced efficacy, suggesting potential for combination therapy strategies.

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-18-10-5-3-4-9(8-10)14-21(16,17)11-6-7-20-12(11)13(15)19-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAXIUYBXPEYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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